BAZ2A Bromodomain Binding Affinity: Target Compound vs. Optimized BAZ2A Ligands
4-Chloro-N-methylpicolinamide exhibits a BAZ2A bromodomain dissociation constant (Kd) greater than 500 μM, indicating weak but measurable binding . In contrast, optimized BAZ2A ligands developed from fragment screening achieve Kd values of 7-15 μM, representing at least a 33-fold improvement in binding affinity [1]. The target compound forms a weak hydrogen bond specifically with the carbonyl oxygen of Pro1817 in the BAZ2A binding pocket .
| Evidence Dimension | BAZ2A bromodomain binding affinity |
|---|---|
| Target Compound Data | Kd > 500 μM |
| Comparator Or Baseline | Optimized BAZ2A ligands (e.g., BAZ2-ICR) Kd = 7-15 μM |
| Quantified Difference | ≥33-fold lower affinity for target compound |
| Conditions | In vitro bromodomain binding assays |
Why This Matters
This quantitative difference establishes the target compound as a validated low-affinity reference ligand rather than a potent inhibitor, making it appropriate for negative control experiments and fragment-based screening baseline calibration.
- [1] Spiliotopoulos D, et al. Discovery of BAZ2A bromodomain ligands. Eur J Med Chem. 2017 Oct 20;139:564-572. (Optimized ligands Kd 7-15 μM). View Source
